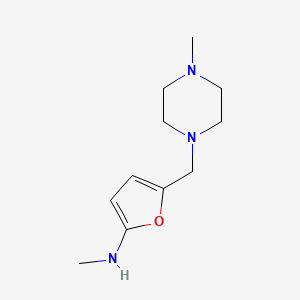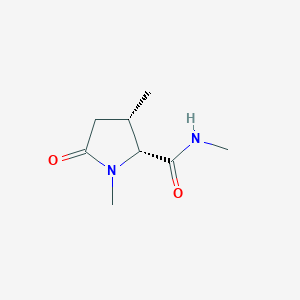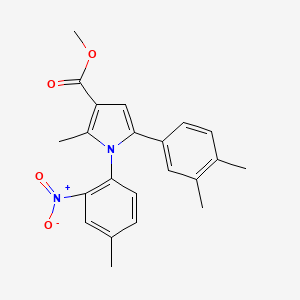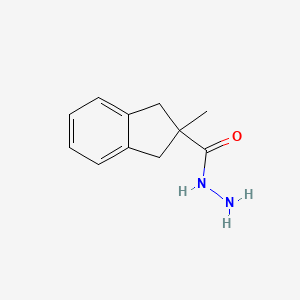![molecular formula C10H6ClNO3 B15205664 3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzoxazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid typically involves the condensation of 2-chlorobenzo[d]oxazole with acrylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced benzoxazole derivatives.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or neutral pH, room temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran (THF), low temperatures (-10 to 0°C).
Substitution: Sodium methoxide, potassium tert-butoxide; conditionsaprotic solvents like DMF or DMSO, elevated temperatures (60-100°C).
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced benzoxazole derivatives with hydrogenated rings.
Substitution: Benzoxazole derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxybenzo[d]oxazol-6-yl)acrylic acid
- 3-(2-Fluorobenzo[d]oxazol-6-yl)acrylic acid
- 3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid
Uniqueness
3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activityThis versatility makes it a valuable intermediate in the synthesis of diverse chemical entities .
Propiedades
Fórmula molecular |
C10H6ClNO3 |
|---|---|
Peso molecular |
223.61 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-1,3-benzoxazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-10-12-7-3-1-6(2-4-9(13)14)5-8(7)15-10/h1-5H,(H,13,14)/b4-2+ |
Clave InChI |
IYCUHLQNXLWAAO-DUXPYHPUSA-N |
SMILES isomérico |
C1=CC2=C(C=C1/C=C/C(=O)O)OC(=N2)Cl |
SMILES canónico |
C1=CC2=C(C=C1C=CC(=O)O)OC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15205586.png)
![Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B15205592.png)
![5-[3-(Benzyloxy)phenyl]-1H-indole](/img/structure/B15205593.png)
![4,4'-Dibromo-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15205595.png)







![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
![(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile](/img/structure/B15205656.png)
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)
